molecular formula C26H21FN6O2S2 B2928749 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide CAS No. 393840-11-4

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

カタログ番号: B2928749
CAS番号: 393840-11-4
分子量: 532.61
InChIキー: SCVVYCNZQMGMDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1,2,4-triazole core substituted with an m-tolyl group at position 4 and a benzothiazole-linked thioethyl moiety at position 3. The triazole ring is further functionalized with a 3-fluorobenzamide group via a methylene bridge. The thioether linkage may enhance metabolic stability compared to oxygen-based analogs, while the fluorine atom could improve lipophilicity and membrane permeability .

特性

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN6O2S2/c1-16-6-4-9-19(12-16)33-22(14-28-24(35)17-7-5-8-18(27)13-17)31-32-26(33)36-15-23(34)30-25-29-20-10-2-3-11-21(20)37-25/h2-13H,14-15H2,1H3,(H,28,35)(H,29,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVVYCNZQMGMDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a complex organic compound notable for its diverse functional groups, including a benzo[d]thiazole moiety and a triazole ring. These structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.

Structural Overview

The compound has the following characteristics:

  • Molecular Formula : C25H22N6O3S
  • Molecular Weight : 478.55 g/mol
  • Key Functional Groups :
    • Benzo[d]thiazole
    • 1,2,4-Triazole
    • Benzamide

Biological Activity

Preliminary studies indicate that this compound exhibits considerable biological activities, which can be categorized as follows:

Antimicrobial Properties

The presence of the benzo[d]thiazole and triazole moieties suggests potential antimicrobial activity . Compounds with similar structures have been shown to exhibit efficacy against various pathogens, including bacteria and fungi. For instance, analogs of benzothiazole have demonstrated broad-spectrum antimicrobial effects due to their ability to disrupt microbial cell walls and inhibit metabolic processes .

Anticancer Activity

Research indicates that derivatives of benzothiazole and triazole have shown promise as anticancer agents . Studies suggest that these compounds can inhibit cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression. The compound's unique structure allows it to interact with biological macromolecules such as DNA and proteins, which is crucial for its anticancer properties .

Acetylcholinesterase Inhibition

Compounds containing benzothiazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. In vitro assays have shown that some related compounds possess significant AChE inhibitory activity, suggesting potential therapeutic applications in neurodegenerative disorders .

Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives demonstrated that compounds with similar structural features to N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against multiple bacterial strains . This indicates that the compound may also possess significant antimicrobial properties.

Study 2: Anticancer Mechanism

In a separate investigation focusing on the anticancer potential of triazole derivatives, it was found that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing bioactivity against specific cancer types.

Interaction Studies

Understanding how N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide interacts with biological targets is essential for elucidating its pharmacological profile. Molecular docking studies have been employed to predict binding affinities and interactions with target proteins. These studies are crucial for optimizing the compound's structure for enhanced biological efficacy.

科学的研究の応用

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is a chemical compound with potential applications in medicinal chemistry, owing to its structural features such as a benzo[d]thiazole moiety and a triazole ring. This compound, with the molecular formula C26H21FN6O2S2 and a molecular weight of 532.61 g/mol, is available for research purposes.

Potential Biological Activities

Preliminary studies suggest that N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide may possess diverse biological activities, including:

  • Antimicrobial Properties: The presence of benzo[d]thiazole and triazole moieties suggests potential antimicrobial activity, with similar compounds demonstrating efficacy against bacteria and fungi by disrupting microbial cell walls and inhibiting metabolic processes.
  • Anticancer Activity: Derivatives of benzothiazole and triazole have shown promise as anticancer agents, inhibiting cancer cell proliferation by inducing apoptosis or interfering with cell cycle progression. The compound's structure may allow it to interact with DNA and proteins, crucial for its anticancer properties.
  • Acetylcholinesterase Inhibition: Compounds containing benzothiazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative disorders.

Studies on Similar Compounds

  • Antimicrobial Efficacy: Studies on benzothiazole derivatives similar in structure to N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against multiple bacterial strains, indicating potential antimicrobial properties.
  • Anticancer Mechanism: Investigations focusing on the anticancer potential of triazole derivatives found that similar compounds could induce apoptosis in cancer cell lines through the activation of caspase pathways, highlighting the importance of structural modifications in enhancing bioactivity against specific cancer types.

Interactions with Biological Targets

Molecular docking studies can predict binding affinities and interactions with target proteins, which is essential for understanding the compound's pharmacological profile and optimizing its structure for enhanced biological efficacy.

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide is intended for in vitro research purposes, specifically experiments conducted outside of a living organism, within a controlled laboratory environment using cells or tissues. It is not categorized or approved as a drug for preventing, treating, or curing any medical condition, disease, or illness, and introducing it into the bodies of humans or animals is strictly prohibited.

類似化合物との比較

Structural Features
Compound Name / ID Core Structure Key Substituents Functional Groups Present
Target Compound 1,2,4-Triazole m-Tolyl, benzothiazole-thioethyl, 3-fluorobenzamide Amide, thioether, benzothiazole, fluorine
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (, Compound 6) Thiadiazole Isoxazole, phenyl, benzamide Amide, isoxazole, aromatic
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-phenyl-nicotinic acid ethyl ester (8c) Thiadiazole + pyridine Benzoyl, phenyl, ethyl ester Amide, ester, aromatic
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole 2,4-Difluorobenzamide, chlorine Amide, fluorine, chlorine
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () 1,2,4-Triazole-thione Sulfonylphenyl, difluorophenyl Thione, sulfonyl, fluorine

Key Observations :

  • The target compound uniquely combines a 1,2,4-triazole core with a benzothiazole-thioethyl side chain, distinguishing it from thiadiazole- or thiazole-based analogs in and .
  • Unlike the thione tautomers in (e.g., compounds 7–9), the target compound’s triazole ring is stabilized in the thioether form, avoiding tautomeric equilibria that might affect reactivity .
  • Fluorine substitution in the benzamide moiety (target compound vs. 2,4-difluorobenzamide in ) may confer distinct electronic and steric effects on bioactivity .

Key Observations :

  • The target compound’s synthesis likely parallels S-alkylation strategies seen in and , where α-halogenated ketones react with triazole-thiols .
Spectral Data Comparison
Functional Group Target Compound (Expected) (Compound 8c) (Compound 7–9)
C=O Stretch (IR) ~1670 cm⁻¹ (amide) 1617 cm⁻¹ (amide) Absent (thione tautomer) 1663–1682 cm⁻¹ (amide)
C=S Stretch (IR) ~1240 cm⁻¹ (thioether) Not observed 1247–1255 cm⁻¹ (thione) Not observed
¹H-NMR Aromatic Signals 7.2–8.5 ppm (m-tolyl, benzothiazole) 7.46–8.32 ppm (15H, aromatic) 7.47–8.35 ppm (Ar-H) 7.36–8.35 ppm (Ar-H)

Key Observations :

  • The absence of a C=O stretch in ’s triazole-thiones confirms tautomerism, whereas the target compound’s amide C=O is retained, as seen in and .
  • Thioether vs. Thione : The target compound’s IR lacks the ~2500 cm⁻¹ S-H stretch (unlike thiols), aligning with ’s thione derivatives, but its C-S vibration differs due to the alkylated sulfur .

Q & A

Q. What are the optimized synthetic routes for preparing this compound, and how can intermediates be characterized?

Methodological Answer: The compound can be synthesized via multi-step reactions involving key intermediates such as benzothiazole-amine derivatives and triazole-thioether precursors. For example:

  • Step 1: React 2-aminobenzothiazole derivatives with chloroacetyl chloride in dioxane/triethylamine to form acetamide intermediates .
  • Step 2: Couple the intermediate with a triazole-thiol moiety using anhydrous potassium carbonate in acetone under reflux .
  • Characterization: Confirm intermediate structures via IR (amide C=O stretch at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (e.g., benzothiazole NH at δ 10–12 ppm, triazole CH₂ at δ 4–5 ppm), and EI-MS (e.g., molecular ion peaks matching calculated masses) .

Q. How can researchers validate the structural integrity of this compound and its intermediates?

Methodological Answer: A combination of spectroscopic and analytical techniques is critical:

  • IR Spectroscopy: Identify functional groups (e.g., amide C=O, triazole C-N stretches).
  • NMR: Use ¹H and ¹³C DEPT experiments to resolve overlapping signals, particularly for methylene (–CH₂–) and aromatic protons .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula; fragmentation patterns validate substituent connectivity .
  • Elemental Analysis: Compare calculated vs. experimental C/H/N percentages (e.g., deviations <0.4% indicate purity) .

Advanced Research Questions

Q. What structural modifications could enhance this compound’s bioactivity, and how can SAR studies be designed?

Methodological Answer: Focus on substituent effects:

  • Benzothiazole Ring: Introduce electron-withdrawing groups (e.g., –F, –NO₂) at position 6 to improve metabolic stability .
  • Triazole Moiety: Replace the thioether (–S–) with sulfone (–SO₂–) to enhance solubility and binding affinity .
  • Fluorobenzamide Group: Test para- vs. meta-substitution to optimize steric and electronic interactions with target proteins.
  • SAR Workflow: Synthesize analogs, screen in vitro (e.g., cytotoxicity assays), and correlate activity trends with computational docking (e.g., Glide SP scoring in Schrödinger) .

Q. How can computational methods predict this compound’s pharmacokinetic and target-binding properties?

Methodological Answer: Use molecular modeling and dynamics (MD):

  • Docking Studies: Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina. Prioritize poses with hydrogen bonds to catalytic residues (e.g., benzothiazole NH with Asp86 in EGFR) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
  • ADMET Prediction: Tools like SwissADME estimate logP (target ~3–5 for balance between solubility and permeability) and CYP450 inhibition risks .

Q. How can contradictory data in biological assays be resolved (e.g., varying IC₅₀ values across studies)?

Methodological Answer: Address inconsistencies through systematic controls:

  • Assay Conditions: Standardize cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–72 h), and solvent controls (DMSO ≤0.1%) .
  • Mechanistic Studies: Use Western blotting to verify target modulation (e.g., caspase-3 activation for apoptosis) alongside cytotoxicity assays .
  • Data Normalization: Include reference compounds (e.g., doxorubicin) in each experiment to calibrate inter-assay variability .

Q. What strategies can optimize reaction yields for large-scale synthesis without compromising purity?

Methodological Answer:

  • Solvent Optimization: Replace ethanol with acetonitrile for thioether coupling (higher polarity improves nucleophilic substitution efficiency) .
  • Catalyst Screening: Test Pd/C vs. CuI for click chemistry steps; CuI typically gives >80% yield for triazole formation .
  • Workup Protocols: Use flash chromatography (hexane:EtOAc gradients) instead of recrystallization to isolate polar intermediates .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。